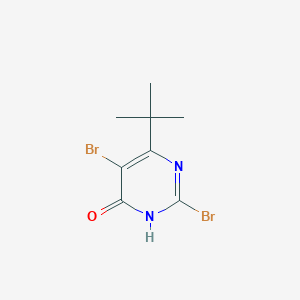
2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine atoms at the 2 and 5 positions, a tert-butyl group at the 4 position, and a keto group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one typically involves the bromination of a pyrimidine precursor. One common method is the bromination of 4-tert-butyl-1H-pyrimidin-6-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto group can participate in oxidation-reduction reactions, potentially forming alcohols or other derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands, along with bases like potassium carbonate.
Major Products
Substitution Reactions: Substituted pyrimidines with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Alcohols or other oxidized/reduced derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation or additional functional groups.
Scientific Research Applications
2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity or modulating its function. The bromine atoms and tert-butyl group can influence the compound’s binding affinity and specificity. The keto group can participate in hydrogen bonding or other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
2,5-dibromo-4-tert-butyl-1H-pyrrole-1-carboxylate: Similar in structure but with a pyrrole ring instead of a pyrimidine ring.
2,6-di-tert-butyl-4-bromo-phenol: Contains a bromine atom and tert-butyl groups but with a phenol ring.
4-tert-butyl-2,6-dimethyl-pyranylium: Features a pyranylium ring with tert-butyl and methyl groups.
Uniqueness
2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. The combination of bromine atoms, a tert-butyl group, and a keto group provides a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C8H10Br2N2O |
|---|---|
Molecular Weight |
309.99 g/mol |
IUPAC Name |
2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10Br2N2O/c1-8(2,3)5-4(9)6(13)12-7(10)11-5/h1-3H3,(H,11,12,13) |
InChI Key |
JFHDVGHIDNLHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NC(=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)
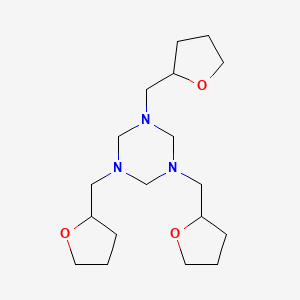
![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)
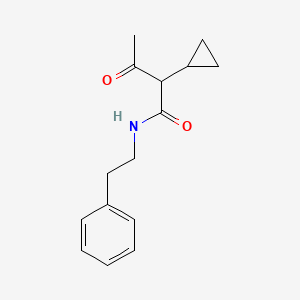
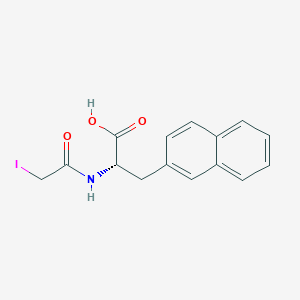
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone](/img/structure/B13892991.png)
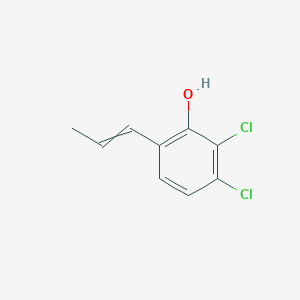
![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)
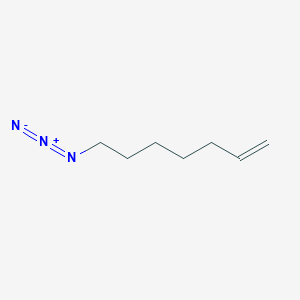
![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)

![6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13893056.png)
![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
